
5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine and related compounds often involves cyclotetramerization processes or molecular fragment methods. For example, in a study on naphthalocyanine complexes, researchers synthesized a series of naphthalocyanines using 6,7-bis(phenoxy)-2,3-naphthalodinitrile as a precursor, highlighting the versatility and potential for modification in naphthalocyanine chemistry (Dubinina et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of naphthalocyanines reveals their complex conjugated systems, which are responsible for their unique optical properties. The structural characterization is typically carried out using spectroscopic techniques such as IR, NMR, UV-Vis, and MS, providing detailed insights into the molecular geometry, electronic structure, and substituent effects (Karadeniz et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this compound typically explore its reactivity under various conditions, focusing on its coordination chemistry and the ability to form complexes with different metals. Such studies illuminate the compound's versatility in forming stable, electronically and optically active structures (Bae et al., 2007).
Physical Properties Analysis
The physical properties of naphthalocyanines, including this compound, such as solubility, melting points, and aggregation behavior, are crucial for their application in materials science and technology. Studies on similar compounds show enhanced solubility in organic solvents and specific aggregation tendencies, which are significant for their use in optoelectronic devices (Xu et al., 2014).
Chemical Properties Analysis
The chemical properties, including the photophysical, electrochemical, and photochemical behaviors, are central to understanding the functionality of naphthalocyanines in various applications. Investigations into their spectral properties, electron transfer processes, and interactions with light provide insights into their potential uses in fields such as photodynamic therapy, sensing, and photovoltaics (Choi et al., 2000).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : This compound has been investigated for its effectiveness as a corrosion inhibitor for aluminium in acidic mediums. The study found that it shows appreciable inhibition efficiencies, which decrease with increasing temperature. The adsorption of the molecule on aluminium surfaces follows the Langmuir adsorption isotherm, indicating a competitive physisorption and chemisorption mechanism (Dibetsoe et al., 2015).
UV Spectrum Analysis : Research on the UV spectrum of Octabutoxy-2,3-naphthalocyanine Copper(II) shows characteristic absorptions in the fresh solution, which change over time, indicating the potential use in analytical chemistry (Huo Li-hua, 2004).
Photoacoustic Vascular Imaging : A study demonstrated the application of axial PEGylation of tin Octabutoxy Naphthalocyanine for extended blood circulation, useful in vascular imaging for photoacoustic tomography (Huang et al., 2016).
Optical Limiting and Photophysical Properties : Octabutoxy-2,3-naphthalocyanine derivatives have been studied for their optical limiting properties and photophysical behaviors, useful in the development of optical devices (Xu et al., 2014).
Third-Order Optical Nonlinearities : This compound's derivatives have been evaluated for third-order optical nonlinearities, relevant in the field of photonics and optical computing (Fu et al., 2005).
Near-Infrared Absorption : Synthesis and characterization studies of tin Octabutoxy naphthalocyanines have shown significant near-infrared absorptions, which is crucial for applications in near-infrared spectroscopy and imaging (Bae et al., 2007).
Photodynamic Therapy : Naphthalocyanine derivatives, including those related to 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine, have been investigated for their potential in photodynamic therapy, particularly in treating tumors (Zuk et al., 1994).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various cellular structures due to their photonic and optical properties .
Mode of Action
It is known to exhibit strong absorption and fluorescence characteristics in solution , which suggests it may interact with its targets through energy transfer mechanisms.
Result of Action
Its strong absorption and fluorescence characteristics suggest it may have applications in photonic and optical materials .
Action Environment
The compound is stable but gradually decomposes under light exposure . This suggests that environmental factors such as light intensity and exposure duration could influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H90N8O8/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4/h25-40H,9-24,41-48H2,1-8H3,(H2,81,82,83,84,85,86,87,88) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKASLQHBYWIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=C4NC(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)N8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H90N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the structure of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine contribute to its potential as a material for organic thin-film transistors (OTFTs)?
A2: The presence of the octabutoxy groups in this naphthalocyanine derivative enhances its solubility, facilitating the fabrication of thin films via spin-coating techniques []. Additionally, annealing these films leads to a red-shift in the Q-band, suggesting improved π-orbital overlap within the naphthalocyanine ring system []. This enhanced orbital overlap contributes to the compound's semiconducting properties, making it a suitable candidate for OTFTs [].
Q2: What makes this compound a promising candidate for chemical vapor sensing applications?
A3: OTFT sensors fabricated using this compound demonstrate enhanced sensitivity and selectivity compared to traditional phthalocyanine-based sensors []. Exposure to various analytes induces changes in the OTFTs' electrical properties, such as mobility and threshold voltage, enabling the detection of specific vapors []. This sensing capability is attributed to the compound's ability to interact with analytes through mechanisms like electron donation via hydrogen bonding and stabilization of charge within the semiconductor film [].
Q3: How do different central metal ions influence the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines?
A4: Research suggests that the nature of the central metal ion significantly impacts the excited state dynamics and electronic properties of these compounds []. For example, studies employing transient absorption spectroscopy, combined with DFT/TDDFT calculations, reveal distinct differences in excited state lifetimes and energy transfer pathways depending on the incorporated metal ion []. This highlights the potential for tailoring the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines for specific applications by carefully selecting the central metal ion.
Q4: How does quantum chemistry contribute to understanding the corrosion inhibition properties of this compound and similar compounds?
A5: Quantum chemical calculations offer valuable insights into the interaction of these molecules with metal surfaces, aiding in the rationalization of their corrosion inhibition efficacies []. Parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated and correlated with experimental inhibition efficiency data. This allows researchers to establish structure-activity relationships and gain a deeper understanding of the factors governing the performance of these compounds as corrosion inhibitors [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

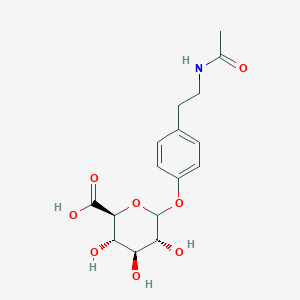

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)
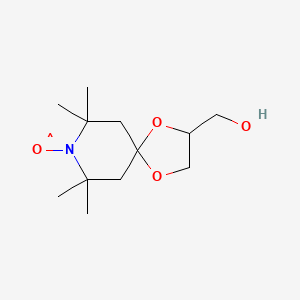
![O,O,C4-Tris[3-N[-(5-methyl-1,3,4-thiadiazol-2-yl)-propionyl]curcumin](/img/no-structure.png)
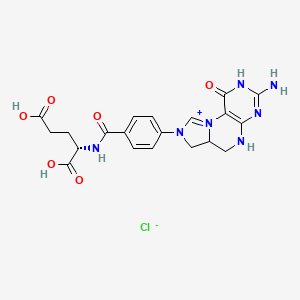

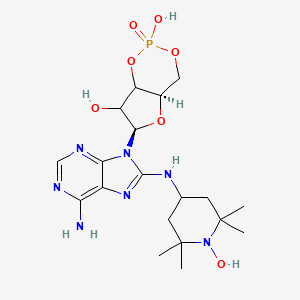
![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)
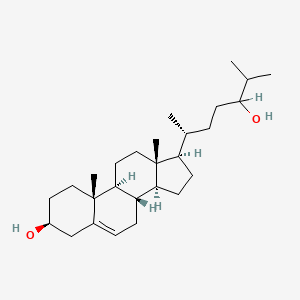
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)
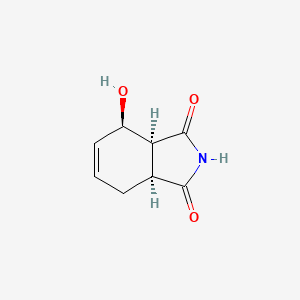
![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)